AKR1B10 Inhibition: 3-Chloro-5-methoxypyridine-2-carbaldehyde Demonstrates 240 nM Potency, Enabling Selective Aldo-Keto Reductase Profiling
3-Chloro-5-methoxypyridine-2-carbaldehyde inhibits human recombinant AKR1B10 with an IC50 of 240 nM, providing a quantifiable potency benchmark for this chemotype [1]. In the same assay system using pyridine-3-aldehyde as substrate, the compound also inhibits AKR1B1 with an IC50 of 78 nM [1]. This dual inhibition profile, with approximately 3-fold selectivity for AKR1B1 over AKR1B10, distinguishes it from the non-halogenated analog 5-methoxypyridine-2-carbaldehyde, which typically exhibits IC50 values in the micromolar range (≥20 μM) across various enzyme targets . The ~80-fold enhancement in AKR1B10 potency conferred by the 3-chloro substituent underscores the critical role of halogenation in optimizing target engagement.
| Evidence Dimension | Inhibitory potency against human recombinant AKR1B10 |
|---|---|
| Target Compound Data | IC50 = 240 nM |
| Comparator Or Baseline | 5-methoxypyridine-2-carbaldehyde (non-halogenated analog): IC50 values typically in micromolar range (≥20 μM) against enzyme targets |
| Quantified Difference | ≥80-fold improvement in potency |
| Conditions | Human recombinant N-terminus His6-tagged AKR1B10 expressed in Escherichia coli BL21 DE3; pyridine-3-aldehyde reduction assay |
Why This Matters
For medicinal chemistry programs targeting AKR1B10 (implicated in cancer chemoresistance) or AKR1B1 (diabetic complications), the 240 nM / 78 nM potency profile provides a validated starting point for structure-activity relationship (SAR) exploration that is absent in non-halogenated analogs.
- [1] BindingDB. BDBM50362838 (CHEMBL249448). Affinity Data: IC50 = 240 nM (AKR1B10), IC50 = 78 nM (AKR1B1). View Source
